3-(fluoromethyl)cyclobutane-1-carboxylic acid
Description
3-(Fluoromethyl)cyclobutane-1-carboxylic acid (CAS: 1613330-51-0) is a cyclobutane derivative featuring a fluoromethyl (-CH2F) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position of the four-membered cyclobutane ring. Its molecular formula is C6H9FO2, with a molecular weight of 132.14 g/mol . The fluoromethyl substituent introduces both steric bulk and electronegativity, influencing the compound’s physicochemical properties and reactivity. Cyclobutane rings are conformationally constrained, which can enhance metabolic stability and binding specificity in medicinal chemistry applications .
Properties
CAS No. |
1613330-51-0 |
|---|---|
Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 3-(fluoromethyl)cyclobutane-1-carboxylic acid involves the following steps:
Starting Material: The synthesis typically begins with cyclobutanone.
Fluoromethylation: The cyclobutanone is subjected to fluoromethylation using a reagent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group.
Carboxylation: The resulting fluoromethylcyclobutane is then carboxylated using carbon dioxide in the presence of a base like sodium hydride to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(fluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of 3-(fluoromethyl)cyclobutane-1-carboxylic acid make it a candidate for drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
- Antiviral and Anticancer Agents : Compounds with similar structures have shown promise in inhibiting viral replication and cancer cell proliferation. Research into the biological activity of this compound could lead to novel therapeutic agents targeting specific pathways in these diseases.
Materials Science
The incorporation of fluorinated compounds into polymers can enhance their thermal and chemical stability. Research has indicated that cyclobutane derivatives can be utilized in developing advanced materials with specialized properties.
- Polymer Synthesis : The compound can serve as a building block for synthesizing fluorinated polymers, which are valuable in applications requiring high resistance to solvents and heat.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of fluorinated cyclobutane derivatives, revealing that modifications to the cyclobutane ring can significantly enhance activity against various viruses. The findings suggest that this compound may possess similar antiviral effects, warranting further investigation .
Case Study 2: Polymer Development
Research focused on incorporating fluorinated compounds into polymer matrices demonstrated improved mechanical properties and resistance to degradation. The potential application of this compound in creating durable materials highlights its versatility beyond medicinal chemistry .
Mechanism of Action
The mechanism by which 3-(fluoromethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, enhancing its therapeutic potential.
Comparison with Similar Compounds
Key Observations :
Steric and Conformational Effects
- Aromatic substituents : Compounds like 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS: 1340521-86-9) incorporate bulky aryl groups, enhancing rigidity and altering solubility .
- Stereochemistry: Isomers of 2-aminocyclobutane-1-carboxylic acid exhibit distinct biological activities, underscoring the importance of stereochemical control .
Biological Activity
3-(Fluoromethyl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the fluoromethyl group, which enhances its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring with a carboxylic acid group at one position and a fluoromethyl group at the third carbon. The molecular formula is , with a molecular weight of approximately 134.11 g/mol. The presence of the fluoromethyl group significantly influences its lipophilicity, stability, and reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound is largely attributed to the fluoromethyl group, which enhances interactions with lipid membranes and proteins. This characteristic allows for modulation of enzyme and receptor activities, leading to various biological effects such as:
- Anti-inflammatory properties
- Anticancer activities
The compound's ability to interact with specific molecular targets is critical for its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in cancer research. Below is a summary of its key biological activities:
Case Studies
Several studies have highlighted the efficacy of this compound derivatives in various applications:
- Anti-Cancer Activity : A study demonstrated that derivatives featuring the fluoromethyl group exhibited significantly improved anti-cancer activity against MCF-7 breast cancer cells, with IC50 values indicating enhanced potency compared to non-fluorinated analogs.
- Diagnostic Imaging : In a study evaluating the use of anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC) as a PET imaging agent, it was found to facilitate the visualization of prostate cancer tissue with higher contrast compared to traditional imaging agents like 18F-FDG . The accumulation ratios of FACBC in tumor tissues were significantly higher than those observed for FDG.
- Radiopharmaceutical Development : Research has shown that compounds derived from this compound can be effectively labeled with fluorine-18 for use in PET imaging, aiding in cancer diagnosis and treatment monitoring .
Q & A
Q. What are the key considerations for optimizing the synthetic yield of 3-(fluoromethyl)cyclobutane-1-carboxylic acid?
Methodological Answer:
- Focus on reaction temperature control (e.g., maintaining 0°C during lithium hydroxide-mediated hydrolysis to prevent side reactions) and stoichiometric ratios of reagents (e.g., excess LiOH for complete deprotection).
- Utilize protecting groups (e.g., tert-butoxycarbonyl, Boc) to stabilize intermediates, as demonstrated in cyclobutane-carboxylic acid derivatives .
- Purify intermediates via silica gel column chromatography with hexane/ethyl acetate gradients to isolate high-purity products .
Q. How can spectroscopic techniques distinguish stereoisomers or conformational isomers of fluorinated cyclobutane derivatives?
Methodological Answer:
- Employ to detect diastereotopic fluorine atoms; splitting patterns (e.g., doublets with ) indicate fluoromethyl group orientation .
- Use - heteronuclear correlation (HSQC) NMR to resolve overlapping signals in cyclobutane rings, leveraging ring strain-induced chemical shift disparities .
- Confirm molecular ions via HRMS with sodium adducts (e.g., [M+Na]) for accurate mass validation .
Q. What safety protocols are critical for handling fluorinated cyclobutane-carboxylic acids in the laboratory?
Methodological Answer:
- Use respiratory protection (NIOSH-approved masks) and gloves (nitrile or neoprene) to prevent inhalation or dermal exposure to fluorinated compounds .
- Conduct reactions in fume hoods with emergency eyewash stations, as recommended for structurally similar benzylcyclobutane-carboxylic acids .
- Store compounds in airtight containers under inert gas (argon/nitrogen) to avoid moisture-induced degradation .
Advanced Research Questions
Q. How does the fluoromethyl group influence the metabolic stability and biodistribution of cyclobutane-carboxylic acid derivatives?
Methodological Answer:
- Compare in vivo pharmacokinetics using radiolabeled analogs (e.g., -FACBC) to track tissue uptake. Fluorine’s electronegativity reduces metabolic cleavage, enhancing plasma stability .
- Perform PET/CT imaging in preclinical models to quantify tumor-specific uptake, adjusting fluoromethyl positioning to optimize target affinity and minimize off-target binding .
Q. What computational strategies predict the conformational flexibility of this compound in enzyme binding pockets?
Methodological Answer:
- Apply density functional theory (DFT) at the B3LYP/6-31G* level to model cyclobutane ring puckering and fluoromethyl torsional angles .
- Dock optimized structures into enzyme active sites (e.g., γ-aminobutyric acid aminotransferase) using molecular dynamics (MD) simulations to assess steric and electronic compatibility .
Q. How can conflicting NMR data for fluorinated cyclobutane intermediates be resolved during structural elucidation?
Methodological Answer:
- Assign ambiguous signals via 2D NMR (e.g., HMBC) to correlate fluoromethyl carbons with adjacent protons, resolving diastereomeric mixtures .
- Validate assignments by synthesizing isotopically labeled analogs (e.g., - or -enriched) to trace coupling pathways .
Q. What mechanistic insights explain the regioselective fluorination of cyclobutane-carboxylic acid precursors?
Methodological Answer:
- Investigate radical fluorination pathways using Selectfluor® or N-fluoropyridinium salts, where fluoromethyl group addition is guided by cyclobutane ring strain and radical stability .
- Monitor reaction intermediates via in situ to identify kinetic vs. thermodynamic control in fluorination steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for fluorinated cyclobutane derivatives?
Methodological Answer:
- Replicate procedures under inert atmospheres (e.g., argon) to exclude oxygen-mediated side reactions, which may depress yields in prior studies .
- Quantify impurities via LC-MS and adjust purification methods (e.g., switch from silica gel to reverse-phase HPLC) for higher recovery of target compounds .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
